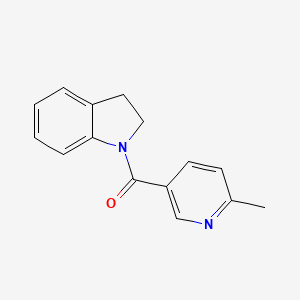
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to act through various cellular pathways. One of the proposed mechanisms is the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may modulate the expression of certain genes that are involved in the immune response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has also been reported to have antiviral and antibacterial activities. In animal studies, this compound has shown potential as an anti-inflammatory agent and a modulator of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its diverse biological activities and potential as a therapeutic agent. Moreover, the synthetic route for this compound is well-established, and it can be easily synthesized in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Moreover, the development of novel synthetic routes and modifications to the existing synthetic route can improve the yield and purity of the final product. Additionally, the exploration of the structure-activity relationship of this compound can lead to the development of more potent derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone involves a multistep process that requires expertise in organic chemistry. The starting material for the synthesis is 2-aminopyridine, which undergoes a series of reactions to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the synthetic route have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone has shown promising results in several scientific research applications. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Several studies have reported the antitumor, antiviral, and antibacterial activities of this compound. Moreover, it has also shown potential as an anti-inflammatory agent and a modulator of the immune system.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-13(10-16-11)15(18)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPGOBEDPQEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)



![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)